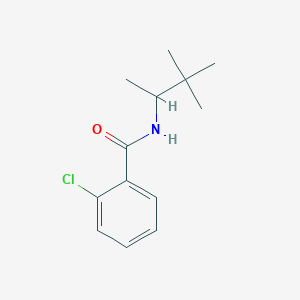![molecular formula C18H25N3O B4720793 2,5,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B4720793.png)
2,5,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol
Übersicht
Beschreibung
2,5,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol, also known as Methylquinozoline or Methylquinazolinol, is a chemical compound that has shown promising results in scientific research. This compound has been studied for its potential therapeutic applications in various fields, including oncology, neurology, and immunology.
Wissenschaftliche Forschungsanwendungen
2,5,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinololine has been studied for its potential therapeutic applications in various fields. In oncology, 2,5,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinololine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, 2,5,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinololine has been studied for its potential neuroprotective effects and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, 2,5,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinololine has been shown to modulate the immune response by regulating cytokine production and inhibiting inflammation.
Wirkmechanismus
The mechanism of action of 2,5,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinololine is not fully understood, but it is believed to act through multiple pathways. In oncology, 2,5,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinololine has been shown to inhibit the PI3K/AKT/mTOR pathway, which is involved in cell growth and survival. In neurology, 2,5,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinololine has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. In immunology, 2,5,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinololine has been shown to modulate the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
2,5,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinololine has been shown to have various biochemical and physiological effects. In oncology, 2,5,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinololine has been shown to induce apoptosis and inhibit angiogenesis, which are important for the growth and survival of cancer cells. In neurology, 2,5,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinololine has been shown to improve cognitive function and reduce beta-amyloid plaque formation. In immunology, 2,5,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinololine has been shown to modulate cytokine production and inhibit inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2,5,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinololine has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity, making it suitable for large-scale production. It has also been shown to have low toxicity and good bioavailability. However, there are also limitations to using 2,5,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinololine in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its potential side effects and long-term safety.
Zukünftige Richtungen
There are several future directions for the research of 2,5,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinololine. In oncology, further studies are needed to determine its potential as a cancer treatment and to identify the optimal dosage and administration route. In neurology, more research is needed to determine its potential as a treatment for neurodegenerative diseases and to identify the optimal treatment regimen. In immunology, further studies are needed to determine its potential as an immunomodulatory agent and to identify its specific mechanism of action. Overall, the research on 2,5,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinololine shows promising potential for its therapeutic applications in various fields.
Eigenschaften
IUPAC Name |
2,5,8-trimethyl-3-[(4-methylpiperazin-1-yl)methyl]-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-12-5-6-13(2)17-16(12)18(22)15(14(3)19-17)11-21-9-7-20(4)8-10-21/h5-6H,7-11H2,1-4H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBZKNFOCGNIOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)NC(=C(C2=O)CN3CCN(CC3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 2-bromobenzoate](/img/structure/B4720725.png)

![1-[(4-sec-butylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4720749.png)
![methyl 9-methyl-4,7-dioxo-6-phenyl-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4720755.png)


![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4720771.png)


![N-(4-acetylphenyl)-2-{[4-oxo-3-(2-thienylmethyl)-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4720797.png)
![(1S,9R)-11-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4720804.png)
![4-(4-chlorophenyl)-2-{[4-(4-nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazole](/img/structure/B4720828.png)
![ethyl 4-{[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}-1-piperazinecarboxylate](/img/structure/B4720833.png)